4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Description

BenchChem offers high-quality 4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Formylphenyl 2-acetamido-2-deoxy-b-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(4-formylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO7/c1-8(19)16-12-14(21)13(20)11(7-18)23-15(12)22-10-4-2-9(6-17)3-5-10/h2-6,11-15,18,20-21H,7H2,1H3,(H,16,19)/t11-,12-,13-,14-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTICEOAAHFYLT-KJWHEZOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)C=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)C=O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415387 |

Source

|

| Record name | 4-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135608-48-9 |

Source

|

| Record name | 4-Formylphenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: Properties, Synthesis, and Applications in Bioconjugation

This guide provides a comprehensive technical overview of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a versatile bifunctional molecule increasingly relevant to researchers, scientists, and drug development professionals. We will delve into its chemical properties, provide detailed synthesis and characterization protocols, and explore its applications as a valuable building block in the field of bioconjugation and chemical biology.

Core Properties and Structural Elucidation

4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycoside that uniquely combines the structural features of N-acetylglucosamine (GlcNAc), a fundamental monosaccharide in numerous biological processes, with a chemically addressable benzaldehyde moiety. This dual functionality makes it a powerful tool for the site-specific modification of biomolecules.

Physicochemical Characteristics

A summary of the key physicochemical properties of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is presented in Table 1.

| Property | Value | Source |

| CAS Number | 135608-48-9 | [1] |

| Molecular Formula | C₁₅H₁₉NO₇ | [1] |

| Molecular Weight | 325.31 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in water, methanol, DMSO |

Structural Confirmation: Spectroscopic Analysis

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton of the β-glucopyranoside, the protons of the pyranose ring, the N-acetyl group, the aromatic protons of the phenyl ring, and the aldehydic proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks corresponding to the carbons of the glucopyranose ring, the N-acetyl group, the phenyl ring, and the carbonyl carbon of the formyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass of the molecule, consistent with its molecular formula.

For its acetylated precursor, 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside , some ¹H NMR data has been reported (400 MHz, CDCl₃): δ 9.92 (s, CHO), 7.85 & 7.09 (AB system, aromatic 4H), 5.34–5.14 (m, 4H, H1–H4), 4.27 (dd, H6a), 4.16 (dd, H6b), 3.92 (ddd, H5), 2.05–2.03 (3s, 12H, Ac).[2]

Synthesis and Characterization

The synthesis of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is typically achieved through a two-step process: glycosylation of 4-hydroxybenzaldehyde with a protected N-acetylglucosamine donor, followed by deprotection of the hydroxyl groups.

Synthetic Pathway

The most common synthetic route involves the reaction of an acetylated N-acetylglucosamine precursor with 4-hydroxybenzaldehyde, followed by a deacetylation step.

Caption: Synthetic pathway for 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Experimental Protocols

This protocol is adapted from established glycosylation methods.

-

Materials:

-

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride

-

4-Hydroxybenzaldehyde

-

Base (e.g., sodium carbonate)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

-

Solvent (e.g., chloroform and water)

-

-

Procedure:

-

Dissolve 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride and 4-hydroxybenzaldehyde in chloroform.

-

Add an aqueous solution of sodium carbonate and tetrabutylammonium bromide.

-

Heat the biphasic mixture to reflux with vigorous stirring overnight.

-

After cooling, dilute the reaction with an organic solvent like ethyl acetate and wash the organic layer with aqueous sodium hydroxide solution to remove unreacted phenol.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent such as ethanol to yield the acetylated precursor.

-

This is a standard protocol for the de-O-acetylation of protected sugars.

-

Materials:

-

4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

-

Anhydrous methanol

-

Sodium methoxide (NaOMe) solution in methanol (catalytic amount)

-

Acidic ion-exchange resin (e.g., Dowex 50WX8 H⁺ form)

-

-

Procedure:

-

Dissolve the acetylated precursor in anhydrous methanol under an inert atmosphere (e.g., argon) and cool the solution to 0°C in an ice bath.

-

Add a catalytic amount of sodium methoxide solution dropwise.

-

Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Add the acidic ion-exchange resin to the reaction mixture and stir until the pH becomes neutral.

-

Filter off the resin and wash it thoroughly with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography to obtain the final product.

-

Applications in Bioconjugation

The aldehyde functionality of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a versatile chemical handle for the covalent attachment of the sugar moiety to biomolecules, such as proteins, peptides, and amino-oxy functionalized probes. This enables the synthesis of well-defined glycoconjugates for various applications in drug development and proteomics research.[1]

Reductive Amination

Reductive amination is a widely used method to form a stable carbon-nitrogen bond between an aldehyde and a primary amine, such as the N-terminus of a protein or the side chain of a lysine residue.

Caption: Reductive amination workflow for bioconjugation.

-

Materials:

-

4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

-

Peptide with a primary amine (e.g., N-terminal or lysine side chain)

-

Reaction buffer (e.g., phosphate buffer, pH 6.0-7.0)

-

Reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN)

-

Quenching solution (e.g., Tris buffer)

-

-

Procedure:

-

Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Add a 10- to 50-fold molar excess of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside to the peptide solution.

-

Incubate the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base intermediate.

-

Add a 20- to 100-fold molar excess of sodium cyanoborohydride.

-

Allow the reaction to proceed for 4-24 hours at room temperature or 4°C.

-

Quench the reaction by adding a quenching solution.

-

Purify the resulting glycoconjugate using size-exclusion chromatography or reverse-phase HPLC.

-

Characterize the conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the addition of the glycan.

-

Oxime Ligation

Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction between an aldehyde or ketone and an aminooxy group, forming a stable oxime linkage. This method is particularly useful for conjugating the sugar to molecules that have been pre-functionalized with an aminooxy handle.

Caption: Oxime ligation workflow for bioconjugation.

-

Materials:

-

4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

-

Aminooxy-functionalized molecule (e.g., peptide, fluorescent dye)

-

Reaction buffer (e.g., acetate buffer, pH 4.5)

-

Aniline (as catalyst)

-

-

Procedure:

-

Dissolve the aminooxy-functionalized molecule in the reaction buffer.

-

Add a 1.5- to 5-fold molar excess of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

-

Add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the glycoconjugate by reverse-phase HPLC.

-

Characterize the final product by mass spectrometry.

-

Biological Activity and Considerations

Currently, there is limited information in the public domain regarding the intrinsic biological activity or cytotoxicity of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside itself. Its primary utility lies in its role as a synthetic intermediate for the creation of more complex glycoconjugates. The biological effects of the final conjugate will be determined by the properties of both the biomolecule and the attached glycan.

Studies on related N-acetylglucosamine derivatives have shown a range of biological effects, including anti-inflammatory and neuroprotective properties.[3][4] However, it is crucial to empirically evaluate the biological activity and potential cytotoxicity of any novel glycoconjugate synthesized using this building block in relevant cellular and in vivo models.

Conclusion

4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a valuable and versatile tool for researchers in chemical biology and drug discovery. Its unique structure allows for the straightforward introduction of N-acetylglucosamine onto biomolecules through reliable and efficient conjugation chemistries. The detailed protocols provided in this guide offer a practical framework for the synthesis and application of this important building block, paving the way for the development of novel glycoconjugates with tailored biological functions. As with any chemical synthesis and bioconjugation, proper characterization of all intermediates and final products is paramount to ensure the integrity and reproducibility of the research.

References

-

PubChem. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside. [Link]

- T. T. T. Nguyen, et al. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer. RSC Advances, 2020.

- X. Z. Zhao, F. Liu, & T. R. Burke, Jr. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 2020.

- S. Singh, D. H. Crout, J. Packwood. Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae.

- S. Ye, et al. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E, 2011.

- M. A. A. Hussen, et al. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-allopyranoside. Acta Crystallographica Section E, 2009.

- A. J. Fairbanks, et al. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination.

-

American Peptide Society. Oxime Ligation. [Link]

-

Z. U. u:scholar. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. [Link]

- S. G. van der Meer, et al. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 2022.

-

STAR Protocols. Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. [Link]

-

Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]

- A. Sh. G. Mohammadi, et al. Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species. Iranian Journal of Basic Medical Sciences, 2017.

- C. Matassini, F. Clemente, F. Cardona. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Current Organic Chemistry, 2018.

- J. Wen, et al. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-allopyranoside. Acta Crystallographica Section E, 2009.

-

ChemRxiv. Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters. [Link]

-

MDPI. A Rheological Study of Creams and Gels Containing N-Acetyl Glucosamine in Nanoparticle Form: The Advantages of a Bioengineered Strategy for Natural Anti-Inflammatory Substance Vehiculation. [Link]

-

Axios Research. 4-Formylphenyl b-D-glucopyranoside. [Link]

-

MDPI. The Formulation of the N-Acetylglucosamine as Nanoparticles Increases Its Anti-Inflammatory Activities: An In Vitro Study. [Link]

-

ResearchGate. A reductive amination approach for the synthesis of catalytic peptide foldamers. [Link]

-

MDPI. N-Acetylglucosamine: Production and Applications. [Link]

- Y. Shu, et al. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. NeuroReport, 2018.

- D. C. Neville, R. A. Field, M. A. Ferguson. Hydrophobic glycosides of N-acetylglucosamine can act as primers for polylactosamine synthesis and can affect glycolipid synthesis in vivo. Biochemical Journal, 1994.

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effects of glucosamine and its acetylated derivative on serum/glucose deprivation-induced PC12 cells death: Role of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the chemical synthesis of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a significant compound in glycobiology and pharmaceutical research. The document details the prevalent synthetic strategies, with a primary focus on the Koenigs-Knorr glycosylation method. It offers a rationale for experimental choices, step-by-step protocols, and a discussion of alternative enzymatic approaches. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the synthesis of this important glycoside.

Introduction: The Significance of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a synthetic glycoside that serves as a valuable building block in the development of various biologically active molecules. The presence of the N-acetylglucosamine (GlcNAc) moiety is of particular importance, as GlcNAc is a fundamental component of numerous biopolymers, including bacterial cell walls and chitin in arthropods.[1] The aldehyde functional group on the aglycone provides a versatile handle for further chemical modifications, enabling the conjugation of this sugar to other molecules of interest, such as proteins, lipids, or other carbohydrates. This makes it a crucial tool for studying carbohydrate-protein interactions, developing targeted drug delivery systems, and synthesizing complex glycoconjugates.

Retrosynthetic Analysis and Strategic Planning

The synthesis of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be approached through several synthetic routes. A common and effective strategy involves the glycosylation of 4-hydroxybenzaldehyde with a suitable N-acetylglucosamine donor, followed by the removal of protecting groups. The key challenges in this synthesis are achieving a stereoselective β-glycosidic linkage and ensuring the compatibility of the reaction conditions with the sensitive aldehyde group.

Diagram 1: Retrosynthetic Analysis

Caption: A simplified retrosynthetic pathway for the target molecule.

The Koenigs-Knorr Glycosylation Approach

The Koenigs-Knorr reaction is a classic and widely used method for the formation of glycosidic bonds.[2] It typically involves the reaction of a glycosyl halide (donor) with an alcohol (acceptor) in the presence of a promoter, often a heavy metal salt like silver carbonate or silver triflate.[2]

Preparation of the Glycosyl Donor: 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl Chloride

The synthesis of the target molecule commences with the preparation of a suitable glycosyl donor. A common choice is the per-acetylated N-acetylglucosamine, which is then converted to the corresponding glycosyl chloride. The acetyl protecting groups serve two primary functions: they enhance the stability of the molecule and participate in the stereochemical control of the glycosylation reaction, favoring the formation of the desired β-anomer through anchimeric assistance.[2]

Glycosylation of 4-Hydroxybenzaldehyde

The core step of the synthesis is the coupling of the glycosyl donor with 4-hydroxybenzaldehyde. The Koenigs-Knorr conditions, employing a promoter such as silver carbonate, facilitate the formation of the glycosidic linkage.[2] The reaction is typically carried out in an aprotic solvent to prevent unwanted side reactions.

Diagram 2: Koenigs-Knorr Reaction Workflow

Caption: Workflow for the synthesis via the Koenigs-Knorr reaction.

Deprotection: The Zemplén Deacetylation

The final step in the synthesis is the removal of the acetyl protecting groups from the hydroxyl moieties of the sugar. The Zemplén deacetylation is a widely used method for this purpose. It involves the use of a catalytic amount of sodium methoxide in methanol. This reaction is highly efficient and proceeds under mild conditions, which is crucial to avoid any degradation of the aldehyde functionality.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4'-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

This protocol is adapted from established methodologies for Koenigs-Knorr glycosylation.

Materials:

-

2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate (Glycosyl Donor)

-

4-Hydroxybenzaldehyde (Glycosyl Acceptor)

-

Silver(I) carbonate (Promoter)

-

Anhydrous Dichloromethane (Solvent)

-

Celite

Procedure:

-

To a stirred solution of 4-hydroxybenzaldehyde in anhydrous dichloromethane, add freshly prepared silver(I) carbonate.

-

Add a solution of 2-acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate in anhydrous dichloromethane dropwise to the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of Celite to remove the silver salts.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the title compound.

Protocol 2: Zemplén Deacetylation to Yield 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Materials:

-

4'-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

-

Anhydrous Methanol

-

Sodium Methoxide (catalytic amount)

-

Amberlite IR120 (H+ form) resin

Procedure:

-

Dissolve the acetylated product in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.

-

Neutralize the reaction mixture with Amberlite IR120 (H+ form) resin.

-

Filter the resin and wash with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The final product can be purified by recrystallization or silica gel column chromatography.

Alternative Synthetic Strategies: The Enzymatic Approach

While chemical synthesis is a robust method, enzymatic approaches offer several advantages, including high stereoselectivity and milder reaction conditions, which can be beneficial for sensitive functional groups like aldehydes. β-N-acetylhexosaminidases are enzymes that can catalyze the formation of β-glycosidic linkages.[3]

In a typical enzymatic synthesis, a suitable glycosyl donor (e.g., p-nitrophenyl-N-acetylglucosamine) is incubated with 4-hydroxybenzaldehyde in the presence of the enzyme. The enzyme facilitates the transglycosylation reaction, transferring the N-acetylglucosamine moiety to the acceptor.

Table 1: Comparison of Synthetic Strategies

| Feature | Koenigs-Knorr Method | Enzymatic Method |

| Stereoselectivity | Generally good for β-anomer with participating protecting groups. | Excellent, typically yields a single anomer. |

| Reaction Conditions | Often requires stoichiometric heavy metal promoters and anhydrous conditions. | Typically performed in aqueous buffer at mild temperatures and pH. |

| Protecting Groups | Requires protection and deprotection steps. | Often does not require protecting groups. |

| Substrate Scope | Broad substrate scope. | Can be limited by enzyme specificity. |

| Yield | Can be variable. | Yields can be affected by hydrolysis of the donor and product. |

Diagram 3: Enzymatic Synthesis Workflow

Caption: A simplified workflow for the enzymatic synthesis of the target molecule.

Conclusion

The synthesis of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a critical process for advancing glycobiology and drug discovery. The Koenigs-Knorr method remains a reliable and versatile chemical approach, providing good yields of the desired β-anomer. The strategic use of protecting groups and well-established deprotection protocols are key to the success of this route. Concurrently, enzymatic methods present a promising alternative, offering exceptional stereoselectivity and environmentally benign reaction conditions. The choice of synthetic strategy will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable glycoside.

References

-

Wikipedia. (2023, December 2). Koenigs–Knorr reaction. Retrieved from [Link]

-

Heidelberg, T., Hussen, R. S. D., Rodzi, N. Z. M., & Weng, S. (n.d.). 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. National Institutes of Health. Retrieved from [Link]

- van der Vorm, S., et al. (2020). The Synthesis of Aryl-β-C-Glycosides from Native Saccharides. Chemistry – A European Journal, 26(40), 8740-8744.

- Fosso, M. Y., et al. (2013). Chemical Synthesis of N-Aryl Glycosides.

- Heidelberg, T., et al. (n.d.). 4-Formylphenyl 2,3,4,6-Tetra-O-Ace. Amanote Research.

- Dua, V. K., et al. (1987). Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)-D-glucopyranose (N-acetyl-2'-O-methyllactosamine).

- Srivastava, V. K., & Schuerch, C. (1987). Synthesis of O-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-(1----3)-O-beta-D-galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose and two related trisaccharides containing the "lacto-N-biose II" unit.

- Tóth, M., et al. (2014). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B.

- Byramova, N. E., et al. (2004). Koenigs-Knorr Glycosylation with Neuraminic Acid Derivatives. Russian Journal of Bioorganic Chemistry, 30(4), 364-374.

- Pedersen, C. M., et al. (2017). Why Is Direct Glycosylation with N-Acetylglucosamine Donors Such a Poor Reaction and What Can Be Done about It? The Journal of Organic Chemistry, 82(1), 143-156.

- Le, T.-H., et al. (2020). β-N-Acetylhexosaminidases for Carbohydrate Synthesis via Trans-Glycosylation.

- Nicotra, F., et al. (1998). Synthesis of α- and β-C-glycosides of N-acetylglucosamine. Tetrahedron: Asymmetry, 9(14), 2349-2354.

-

Wikipedia. (2024, January 5). N-Acetylglucosamine. Retrieved from [Link]

- Wang, Z., et al. (2013). One-pot three-enzyme synthesis of UDP-GlcNAc derivatives. Bioorganic & Medicinal Chemistry Letters, 23(15), 4334-4337.

- Dua, V. K., & David, S. (1988). Synthesis of O-alpha-L-fucopyranosyl-(1----3)-O-beta-D-galactopyranosyl-(1----4)-2-acetamido-2-deoxy-D-glucopyranose (N-acetyl-3'-O-alpha-L-fucopyranosyllactosamine).

- Li, X., et al. (2023). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO.

- Blahova, M., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.

- Zhu, Y., & Gervay-Hague, J. (2011). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Organic & Biomolecular Chemistry, 9(13), 4745-4752.

- Gotschall, R. R., et al. (2017). Engineering of GlcNAc-1-Phosphotransferase for Production of Highly Phosphorylated Lysosomal Enzymes for Enzyme Replacement Therapy. Molecular Therapy - Methods & Clinical Development, 5, 59-65.

- WO2020176958A1 - Method for the in vivo synthesis of 4-hydroxymethylfurfural and derivatives thereof - Google P

- Blahova, M., et al. (2022). Chemo-Enzymatic Production of 4-Nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside Using Immobilized β-N-Acetylhexosaminidase.

- Sfera, S., et al. (2022).

- McGuire, J. J., et al. (1980). Enzymatic synthesis of folylpolyglutamates. Characterization of the reaction and its products. The Journal of Biological Chemistry, 255(12), 5776-5788.

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

Introduction: The Significance of a Precisely Defined Glycoside

In the intricate world of glycobiology and drug discovery, 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside (C₁₅H₁₉NO₇, CAS 135608-48-9) stands out as a molecule of significant interest.[1][] Its structure, combining a reactive aldehyde on an aromatic aglycone with the biologically ubiquitous N-acetylglucosamine (GlcNAc) moiety, makes it a versatile tool. It serves as a chromogenic substrate for N-acetyl-β-D-glucosaminidases, a key enzyme implicated in various physiological and pathological processes, and as a synthetic building block for more complex glycoconjugates and potential therapeutics.[]

For researchers in drug development and chemical biology, the absolute and unambiguous determination of its three-dimensional structure is not merely an academic exercise. It is the bedrock upon which all subsequent research is built. Structure dictates function, reactivity, and interaction with biological targets. An error in stereochemistry or connectivity can lead to misinterpreted biological data and wasted resources.

This technical guide provides a comprehensive, field-proven approach to the complete structure elucidation of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, demonstrating a self-validating system where data from orthogonal methods converge to provide a single, irrefutable structural assignment.

Part 1: Foundational Steps - Synthesis and Purity Assessment

Before any advanced spectroscopic analysis, the synthesis and rigorous purification of the target molecule are paramount. Impurities, including anomeric isomers (α vs. β) or constitutional isomers, can confound spectral interpretation.

A common synthetic strategy involves the glycosylation of 4-hydroxybenzaldehyde with a suitable N-acetylglucosamine donor, such as a glycosyl halide. For instance, the reaction can be performed with 2-acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate and 4-hydroxybenzaldehyde, followed by deacetylation.[3]

Workflow for Synthesis and Purification

Caption: General workflow for synthesis and purification.

Following synthesis, purification is typically achieved via silica gel column chromatography. The purity of the final product must be rigorously assessed, initially by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), and confirmed by an initial ¹H NMR spectrum, which should show sharp signals and the absence of significant impurities. Only a sample deemed >95% pure should proceed to detailed structural analysis.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Blueprint of Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] For our target glycoside, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow us to piece together the molecular puzzle, atom by atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CD₃OD is often preferred for its ability to exchange labile hydroxyl protons, simplifying the spectrum.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum (often with proton decoupling).

-

Acquire 2D correlation spectra:

-

¹H-¹H COSY (Correlation Spectroscopy) to identify proton-proton spin couplings within the same spin system.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly to their attached carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Interpretation: Assembling the Structure

The structure of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be systematically confirmed by analyzing the NMR data.

¹H NMR Analysis: The ¹H NMR spectrum is the first point of analysis. We expect to see distinct regions corresponding to the aromatic protons, the anomeric proton, the sugar ring protons, and the acetamido group protons.

-

Aromatic Region (~7.0-8.0 ppm): The 4-formylphenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets, integrating to 2 protons each. The aldehyde proton will be a sharp singlet further downfield (~9.9 ppm).

-

Anomeric Proton (~4.5-5.5 ppm): This is the most diagnostic signal. For a β-glycoside with a trans-diaxial relationship between H-1 and H-2, the anomeric proton (H-1) will appear as a doublet with a large coupling constant (³J_H1,H2_ ≈ 8-10 Hz). This large J-coupling is a hallmark of the β-configuration in glucopyranosides.

-

Sugar Ring Protons (~3.2-4.0 ppm): The remaining protons of the GlcNAc ring (H-2 to H-6) will reside in this more crowded region.

-

Acetamido Protons (~1.9-2.1 ppm): The methyl protons of the N-acetyl group will appear as a sharp singlet, integrating to 3 protons.

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their chemical environment.

-

Carbonyl Carbons (>170 ppm): The aldehyde carbonyl and the amide carbonyl will be in the downfield region.

-

Aromatic Carbons (110-165 ppm): Four signals are expected for the phenyl ring carbons.

-

Anomeric Carbon (~100-105 ppm): The C-1 carbon signal is highly diagnostic.

-

Sugar Ring Carbons (55-80 ppm): The remaining carbons of the GlcNAc ring (C-2 to C-6) will appear in this range.

-

Acetamido Methyl Carbon (~23 ppm): The methyl carbon of the N-acetyl group will be found upfield.

2D NMR for Unambiguous Assignment: While 1D spectra provide the initial clues, 2D NMR confirms the assignments.

-

COSY: Starting from the well-resolved anomeric proton (H-1), one can "walk" along the sugar backbone, identifying H-2, then H-3, and so on, through their cross-peaks.

-

HSQC: This experiment directly links each proton signal to its corresponding carbon signal, allowing for the confident assignment of the ¹³C spectrum.

-

HMBC: This is the key to confirming the linkage between the sugar and the aglycone. A crucial cross-peak will be observed between the anomeric proton (H-1) of the GlcNAc ring and the aglycone carbon that bears the glycosidic oxygen (C-4' of the phenyl ring).

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| GlcNAc Moiety | |||

| H-1 | ~5.2 (d, J ≈ 8.5 Hz) | ~101 | C-4' (Aglycone), C-2, C-3, C-5 |

| H-2 | ~3.9 | ~57 | C-1, C-3, C=O (Amide) |

| H-3 | ~3.6 | ~75 | C-2, C-4, C-5 |

| H-4 | ~3.5 | ~71 | C-3, C-5, C-6 |

| H-5 | ~3.7 | ~77 | C-1, C-3, C-4, C-6 |

| H-6a, H-6b | ~3.8, ~3.9 | ~62 | C-4, C-5 |

| NH | ~8.0 | - | C-2, C=O (Amide) |

| CH₃ (Ac) | ~2.0 (s) | ~23 | C=O (Amide) |

| C=O (Amide) | - | ~173 | H-2, CH₃ (Ac) |

| Aglycone Moiety | |||

| H-2', H-6' | ~7.2 (d, J ≈ 8.5 Hz) | ~117 | C-4', C-1' |

| H-3', H-5' | ~7.9 (d, J ≈ 8.5 Hz) | ~131 | C-1', C-4', CHO |

| CHO | ~9.9 (s) | ~192 | C-1', H-3', H-5' |

| C-1' | - | ~162 | H-1, H-2', H-6' |

| C-4' | - | ~132 | H-3', H-5', CHO |

| Note: Chemical shifts are predictive and can vary based on solvent and experimental conditions. Data is inferred from N-acetyl-D-glucosamine and related phenyl glycosides.[5][6][7] |

HMBC Connectivity Confirmation

Sources

- 1. scbt.com [scbt.com]

- 3. 4'-FORMYLPHENYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]

- 4. bmse000231 N-Acetyl-D-glucosamine at BMRB [bmrb.io]

- 5. N-Acetyl-D-Glucosamine(7512-17-6) 13C NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formylphenyl β-D-N-acetylglucosaminide: A Versatile Chemical Biology Probe

This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and applications of 4-Formylphenyl β-D-N-acetylglucosaminide (4-FP-GlcNAc). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights into the utility of this versatile molecule as a chemical probe for studying biological systems.

Introduction: Bridging Glycobiology and Bioconjugation

The study of O-linked β-N-acetylglucosamine (O-GlcNAc) cycling, a dynamic post-translational modification, is crucial to understanding a myriad of cellular processes, from signal transduction to gene expression. The enzymes responsible for this process, O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA), are key targets in drug discovery for diseases including cancer, diabetes, and neurodegenerative disorders[1]. Chemical probes that can be used to study, label, or isolate these enzymes and their substrates are therefore invaluable tools.

4-Formylphenyl β-D-N-acetylglucosaminide emerges as a powerful tool in this context. It combines the substrate specificity of the N-acetylglucosamine moiety with the versatile reactivity of an aromatic aldehyde. The formyl group serves as a bioorthogonal handle, allowing for covalent conjugation to proteins and other biomolecules through highly specific chemical reactions. This guide details the fundamental properties of 4-FP-GlcNAc and provides the technical foundation for its application in the laboratory.

Core Physicochemical Characteristics

A thorough understanding of the fundamental properties of 4-FP-GlcNAc is essential for its effective use in experimental design. The core characteristics have been consolidated from chemical supplier data and are summarized below.

| Property | Value | Source |

| Chemical Name | 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside | [2][3] |

| CAS Number | 135608-48-9 | [2] |

| Molecular Formula | C₁₅H₁₉NO₇ | [2] |

| Molecular Weight | 325.31 g/mol | [2] |

| Appearance | Typically a white to off-white solid | General Observation |

| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF, similar to other aryl glycosides.[4][5] | Inferred |

Synthesis of 4-Formylphenyl β-D-N-acetylglucosaminide

The synthesis of 4-FP-GlcNAc is not widely detailed in peer-reviewed literature. However, a robust synthetic route can be proposed based on well-established glycosylation and deprotection methodologies used for analogous aryl-β-D-glucosaminides. The process involves two primary stages: the glycosylation of 4-hydroxybenzaldehyde with a protected GlcNAc donor, followed by deprotection of the sugar's hydroxyl groups.

Proposed Synthetic Pathway

The pathway leverages a per-O-acetylated GlcNAc donor, which provides a participating group at the C-2 position to ensure the desired β-anomeric stereoselectivity.

Experimental Protocol (Representative)

The following protocol is a representative procedure adapted from methods for synthesizing similar aryl glycosides[6][7]. Scientist's Note: This is a generalized protocol and may require optimization for yield and purity.

Part 1: Glycosylation

-

Preparation: To a solution of 4-hydroxybenzaldehyde (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon), add 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose (1.0 equivalent).

-

Initiation: Cool the mixture to 0 °C and slowly add a Lewis acid catalyst, such as Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equivalents).

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product, 4-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, by silica gel column chromatography.

Part 2: Deacetylation (Zemplén Conditions)

-

Dissolution: Dissolve the purified, acetylated product from Part 1 in anhydrous methanol.

-

Catalysis: Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol.

-

Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring for the disappearance of the starting material by TLC.

-

Neutralization: Neutralize the reaction by adding an acidic resin (e.g., Dowex 50WX8) until the pH is neutral.

-

Isolation: Filter the resin and concentrate the filtrate under reduced pressure to yield the final product, 4-Formylphenyl β-D-N-acetylglucosaminide. Further purification can be achieved by recrystallization or reversed-phase HPLC.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary method for structural confirmation. The expected chemical shifts are based on standard values for GlcNAc derivatives and 4-formylphenyl glycosides[8][9][10].

| Expected ¹H NMR Chemical Shifts (D₂O, 500 MHz) | |

| Proton | Approx. δ (ppm) |

| Aldehyde (-CHO) | 9.7 - 9.9 (singlet) |

| Aromatic (H-a, H-b) | 7.8 - 7.9 (doublet), 7.1 - 7.2 (doublet) |

| Anomeric (H-1) | ~5.1 (doublet, J ≈ 8-9 Hz) |

| GlcNAc Ring (H-2 to H-6) | 3.5 - 4.0 (multiplets) |

| Acetyl (-NHCOCH₃) | ~2.0 (singlet) |

| Expected ¹³C NMR Chemical Shifts (D₂O, 125 MHz) | |

| Carbon | Approx. δ (ppm) |

| Aldehyde (CHO) | ~193 |

| Acetyl (C=O) | ~175 |

| Aromatic (C-ipso, C-ortho, C-meta, C-para) | 162, 132, 131, 118 |

| Anomeric (C-1) | ~101 |

| GlcNAc Ring (C-2 to C-6) | 56 (C-2), 70-77 (C-3, C-4, C-5), 61 (C-6) |

| Acetyl (CH₃) | ~23 |

Causality Note: The β-configuration of the anomeric proton (H-1) is confirmed by a large coupling constant (J ≈ 8-9 Hz), indicative of a trans-diaxial relationship with H-2. The downfield shift of the aldehyde proton and carbon are characteristic of the formyl group.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for determining the molecular weight of this polar molecule[11][12].

| Expected ESI-MS Data | |

| Mode | Expected Ion [M+H]⁺ |

| Positive | 326.1183 (Calculated for C₁₅H₂₀NO₇⁺) |

| Mode | Expected Ion [M+Na]⁺ |

| Positive | 348.1002 (Calculated for C₁₅H₁₉NNaO₇⁺) |

Self-Validation: The presence of both the protonated and sodiated adducts with the correct high-resolution mass provides strong evidence for the compound's identity and purity. Fragmentation via Collision-Induced Dissociation (CID) would be expected to show a characteristic loss of the GlcNAc moiety (221.09 Da) and a prominent oxonium ion at m/z 204.09, corresponding to the [GlcNAc]⁺ fragment[13][14].

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of 4-FP-GlcNAc and for its purification.

Representative HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 50% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm and/or 280 nm (to detect the phenyl ring).

Rationale: The C18 stationary phase retains the molecule via hydrophobic interactions with the phenyl ring. The gradient elution with an organic solvent (acetonitrile) is necessary to elute the compound. TFA is used as an ion-pairing agent to improve peak shape.

Applications in Chemical Biology & Drug Discovery

The true utility of 4-FP-GlcNAc lies in its dual nature. The GlcNAc moiety can be recognized by carbohydrate-binding proteins or enzymes, while the formyl group provides a reactive handle for covalent modification.

Bioconjugation via Oxime Ligation

Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction between an aldehyde and an aminooxy-functionalized molecule, forming a stable oxime bond[2][15]. This makes 4-FP-GlcNAc an excellent tool for labeling proteins, peptides, or surfaces that have been engineered to contain an aminooxy group.

Protocol: Oxime Ligation for Protein Labeling

-

Protein Preparation: Prepare the aminooxy-functionalized protein in a suitable buffer (e.g., phosphate or acetate buffer, pH 6.0-7.0).

-

Reagent Preparation: Prepare a stock solution of 4-FP-GlcNAc in DMSO.

-

Reaction: Add 4-FP-GlcNAc (typically 10-50 equivalents relative to the protein) to the protein solution. Add an aniline catalyst (e.g., p-phenylenediamine) to a final concentration of 10-50 mM to accelerate the reaction[2].

-

Incubation: Incubate the reaction at room temperature or 37 °C for 2-12 hours.

-

Purification: Remove excess reagents and purify the resulting glycoconjugate using size-exclusion chromatography or dialysis.

Bioconjugation via Reductive Amination

Reductive amination provides a means to form a stable secondary amine linkage between the aldehyde of 4-FP-GlcNAc and a primary amine on a target molecule (e.g., the ε-amino group of a lysine residue on a protein)[8][16]. The reaction proceeds via an intermediate Schiff base, which is then reduced.

Protocol: Reductive Amination for Protein Labeling

-

Reaction Setup: Combine the target protein (containing primary amines) and 4-FP-GlcNAc (20-100 equivalents) in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.0-7.5).

-

Reduction: Add a mild reducing agent that selectively reduces the imine intermediate, such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃), to a final concentration of 20-50 mM[17][18].

-

Incubation: Incubate the reaction at room temperature or 4 °C for 4-24 hours.

-

Purification: Purify the conjugate by size-exclusion chromatography to remove unreacted aldehyde and reducing agent byproducts.

Expert Insight: Sodium triacetoxyborohydride is often preferred as it is less toxic than NaCNBH₃ and can be used in a one-pot fashion without prior formation of the Schiff base[8][17]. However, its stability in aqueous solutions can be a limitation.

Probing O-GlcNAcase (OGA) Activity

Aryl-GlcNAc derivatives are commonly used as chromogenic or fluorogenic substrates to measure the activity of OGA[1][19]. While 4-FP-GlcNAc is not inherently chromogenic, its hydrolysis by OGA releases 4-hydroxybenzaldehyde. This product can be subsequently quantified, for example, by HPLC or by reacting it with a fluorogenic hydrazine to create a detectable signal. This application allows 4-FP-GlcNAc to serve as a versatile substrate for developing novel OGA activity assays.

Stability and Storage

Aromatic aldehydes are generally stable but can be susceptible to oxidation to carboxylic acids over time, especially in solution and exposed to air[20].

-

Solid Form: As a solid, 4-Formylphenyl β-D-N-acetylglucosaminide should be stored desiccated at -20°C, protected from light.

-

In Solution: For experimental use, fresh solutions in high-purity solvents like DMSO or DMF are recommended. Aqueous buffer solutions should be used promptly, as the stability of the aldehyde group can be pH and buffer dependent. Benzaldehyde derivatives are generally more stable under neutral or slightly acidic conditions[5].

Conclusion

4-Formylphenyl β-D-N-acetylglucosaminide is a strategically designed chemical probe that offers a powerful interface between glycobiology and protein chemistry. Its N-acetylglucosamine core allows it to be recognized by relevant biological machinery, while its formylphenyl aglycone provides a versatile handle for robust and specific bioconjugation reactions. By understanding its core physicochemical properties and leveraging the established protocols for its synthesis and application, researchers can effectively employ this molecule to label, capture, and study the complex roles of O-GlcNAcylation in health and disease.

References

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Available from: [Link]

-

Duflocq, S., Zhou, J., Huguenot, F., Vidal, M., & Liu, W. Q. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Organic & Biomolecular Chemistry, 18(20), 3827-3831. Available from: [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling. Bioconjugate chemistry, 19(12), 2543-2548. Available from: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

-

Demchenko, A. V. (2008). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Carbohydrate research, 343(10-11), 1766-1776. Available from: [Link]

-

Wikipedia. (2023). Reductive amination. Retrieved January 10, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved January 10, 2026, from [Link]

-

Alvarez-Manilla, G., Warren, N. L., Abney, T., Atwood, J., Azadi, P., York, W. S., & Pierce, M. (2007). Isolation and Purification of Glycoconjugates from Complex Biological Sources by Recycling HPLC. Glycobiology, 17(10), 1081-1089. Available from: [Link]

-

Wang, Z., Udeshi, N. D., Slawson, C., Compton, P. D., Shabanowitz, J., Hart, G. W., & Hunt, D. F. (2010). A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics. Molecular & Cellular Proteomics, 9(1), 124-134. Available from: [Link]

-

Demchenko, A. V. (2008). Synthesis of regioselectively protected building blocks of benzyl β-d-glucopyranoside. Carbohydrate research, 343(10-11), 1766–1776. Available from: [Link]

-

Paul, C. E., & Bush, C. A. (1997). 1H and 13C NMR analysis of the pentasaccharide Gal beta (1-->4)GlcNAc beta (1-->3)[GlcNAc beta (1-->6)]Gal beta (1-->4)GlcNAc synthesized by the mid-chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of rat serum. Carbohydrate Research, 297(2), 145-151. Available from: [Link]

-

Zhang, L., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Biomacromolecules, 18(6), 1955-1964. Available from: [Link]

-

Pathak, S., Alonso, J., Schimpl, M., Rafie, K., Blair, D. E., K-M, V., ... & van Aalten, D. M. (2010). Human OGA binds substrates in a conserved peptide recognition groove. The Biochemical journal, 428(3), 445–451. Available from: [Link]

-

Organic Chemistry Tutor. (2022, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved January 10, 2026, from [Link]

-

Dar, S., & Zaidi, S. K. (2020). O-GlcNAcylation: roles and potential therapeutic target for bone pathophysiology. Journal of Bone and Mineral Metabolism, 38(1), 1-12. Available from: [Link]

-

PubChem. (n.d.). Benzaldehyde. Retrieved January 10, 2026, from [Link]

-

Slawson, C., & Hart, G. W. (2013). Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways. Nature Chemical Biology, 9(11), 689-695. Available from: [Link]

-

Hardivillé, S., & Hart, G. W. (2014). Nutrient regulation of signaling, transcription, and cell physiology by O-GlcNAcylation. Cell metabolism, 20(2), 208-213. Available from: [Link]

-

Zhang, X., et al. (2020). HPLC analysis of the products from GlcNAc by reverse hydrolysis... ResearchGate. Retrieved January 10, 2026, from [Link]

-

Lee, J., et al. (2015). A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods. Journal of Analytical Methods in Chemistry. Available from: [Link]

-

Qin, W., et al. (2021). Mass Spectrometry for O-GlcNAcylation. Frontiers in Chemistry. Available from: [Link]

-

Holden, D. D., et al. (2021). Precision Mapping of O‑Linked N‑Acetylglucosamine Sites in Proteins Using Ultraviolet Photodissociation Mass Spectrometry. Analytical Chemistry. Available from: [Link]

-

Teo, C. F., et al. (2010). Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. Journal of Biological Chemistry. Available from: [Link]

-

Somsák, L., et al. (2021). 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules. Available from: [Link]

-

Ma, J., & Hart, G. W. (2017). Analysis of Protein O-GlcNAcylation by Mass Spectrometry. Current Protocols in Protein Science. Available from: [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved January 10, 2026, from [Link]

-

SIELC Technologies. (n.d.). LCMS Method for Analysis of N-Acetylglucosamine-6-phosphate and N-Acetylglucosamine-1-phosphate on Newcrom B Column. Retrieved January 10, 2026, from [Link]

-

van Zelst, F., et al. (2019). Characterising polar compounds using supercritical fluid chromatography - nuclear magnetic resonance spectroscopy (SFC-NMR). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Qin, W., et al. (2021). Mass Spectrometry for O-GlcNAcylation. Frontiers in Chemistry, 9, 793269. Available from: [Link]

-

PubChem. (n.d.). 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide. Retrieved January 10, 2026, from [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000439). Retrieved January 10, 2026, from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0239392). Retrieved January 10, 2026, from [Link]

Sources

- 1. sussex-research.com [sussex-research.com]

- 2. scbt.com [scbt.com]

- 3. eMolecules 4'-Formylphenyl 2-acetamido-2-deoxy-beta-d-glucopyranoside | Fisher Scientific [fishersci.com]

- 4. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Methylumbelliferyl N-acetyl-b- D -glucosaminide fluorescence, = 99.0 TLC 37067-30-4 [sigmaaldrich.com]

- 6. sci-hub.box [sci-hub.box]

- 7. 2-Acetamido-2-deoxy-d-glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes [mdpi.com]

- 8. 1H and 13C NMR analysis of the pentasaccharide Gal beta (1-->4)GlcNAc beta (1-->3)-[GlcNAc beta (1-->6)]Gal beta (1-->4)GlcNAc synthesized by the mid-chain beta-(1-->6)-D-N-acetylglucosaminyltransferase of rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NMR Structural Characterization of Substrates Bound to N-Acetylglucosaminyltransferase V - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. summit.sfu.ca [summit.sfu.ca]

- 13. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]

- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 15. 4'-FORMYLPHENYL-β-D-GLUCOPYRANOSIDE | CymitQuimica [cymitquimica.com]

- 16. 4'-FORMYLPHENYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-BETA-D-GLUCOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]

- 17. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside | C21H24O11 | CID 13917009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000803) [hmdb.ca]

A Technical Guide to the Synthesis and Spectroscopic Characterization of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

This in-depth technical guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside, a compound of significant interest in glycobiology and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its preparation and characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction: The Significance of a Versatile Glycoconjugate

4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a crucial building block in the synthesis of more complex glycostructures and has applications in the development of novel therapeutics, including those for cancer and inflammatory diseases.[1] The presence of the aldehyde (formyl) group on the aglycone provides a reactive handle for covalent immobilization onto surfaces or conjugation to proteins and other biomolecules, making it a valuable tool for proteomics research and the development of targeted drug delivery systems.[2]

The core structure consists of N-acetyl-β-D-glucosamine (GlcNAc), a fundamental monosaccharide in many biological systems, linked to a 4-formylphenyl aglycone.[2] Understanding its precise chemical structure and stereochemistry is paramount for its effective application, necessitating a thorough spectroscopic analysis.

Synthesis and Purification: A Two-Step Approach

The synthesis of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside is typically achieved through a two-step process involving the initial synthesis of a protected, acetylated intermediate, followed by a deacetylation step. This strategy ensures the desired β-anomeric configuration and protects the hydroxyl groups of the sugar during the glycosylation reaction.

Step 1: Synthesis of 4'-Formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside

The acetylated precursor is synthesized from 4-hydroxybenzaldehyde and a suitable N-acetylglucosamine donor, such as 2-acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate.[3]

Experimental Protocol:

-

To a solution of 4-hydroxybenzaldehyde in a suitable organic solvent (e.g., chloroform or dichloromethane), add the N-acetylglucosamine donor.

-

The reaction is typically carried out in the presence of a catalyst, such as a Lewis acid or a phase-transfer catalyst, to promote the glycosylation reaction.

-

The reaction mixture is stirred at room temperature or heated to reflux until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove any unreacted starting materials and byproducts.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 4'-formylphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside.

Causality Behind Experimental Choices: The use of the acetylated N-acetylglucosamine donor is critical for directing the stereochemical outcome of the glycosylation to favor the formation of the β-anomer. The acetyl groups also serve to protect the hydroxyl functionalities of the sugar from unwanted side reactions.

Step 2: Deacetylation to Yield 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside

The final step involves the removal of the acetyl protecting groups from the sugar moiety. A widely used and reliable method for this transformation is the Zemplén deacetylation.[4][5]

Experimental Protocol: Zemplén Deacetylation [4][5]

-

Dissolve the acetylated precursor in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until all the starting material has been consumed.

-

Neutralize the reaction mixture with an acidic ion-exchange resin (H+ form) until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography to afford the pure 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Trustworthiness of the Protocol: The Zemplén deacetylation is a highly efficient and clean reaction that typically proceeds in high yield with minimal side products, making it a trusted method in carbohydrate chemistry.[5] The use of an ion-exchange resin for neutralization simplifies the work-up procedure by avoiding an aqueous extraction, which can be problematic for highly water-soluble unprotected sugars.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the identity, purity, and structure of the synthesized 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are crucial for confirming the structure of the target compound.

¹H NMR Spectroscopy Analysis:

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity. The anomeric proton (H-1) is particularly diagnostic for determining the stereochemistry of the glycosidic bond.[2][6]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | ~9.9 | Singlet | - |

| Aromatic (H-a) | ~7.8 | Doublet | ~8.5 |

| Aromatic (H-b) | ~7.1 | Doublet | ~8.5 |

| Anomeric (H-1) | ~5.2 | Doublet | ~8.0 |

| H-2 | ~3.9 | Doublet of doublets | J(H2,H1) ~8.0, J(H2,H3) ~10.0 |

| H-3 | ~3.5-3.7 | Multiplet | - |

| H-4 | ~3.4-3.6 | Multiplet | - |

| H-5 | ~3.4-3.6 | Multiplet | - |

| H-6a, H-6b | ~3.7-3.9 | Multiplet | - |

| Acetamido (-NHCOCH₃) | ~8.2 | Doublet | ~9.0 |

| Acetyl (-COCH₃) | ~2.0 | Singlet | - |

Expertise in Spectral Interpretation: The chemical shift of the anomeric proton (H-1) at approximately 5.2 ppm with a large coupling constant (J ≈ 8.0 Hz) is characteristic of a β-anomeric configuration, indicating a trans-diaxial relationship between H-1 and H-2.[2][6] The downfield shift of the aromatic protons is consistent with the presence of the electron-withdrawing formyl group.

¹³C NMR Spectroscopy Analysis:

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~191 |

| Aromatic (C=O) | ~163 |

| Aromatic (C-a) | ~131 |

| Aromatic (C-b) | ~117 |

| Aromatic (C-ipso) | ~135 |

| Anomeric (C-1) | ~101 |

| C-2 | ~57 |

| C-3 | ~75 |

| C-4 | ~71 |

| C-5 | ~77 |

| C-6 | ~62 |

| Acetyl (-COCH₃) | ~175 |

| Acetyl (-COCH₃) | ~23 |

Authoritative Grounding: The expected chemical shifts are based on established data for N-acetyl-D-glucosamine and related aromatic glycosides.[7] The anomeric carbon (C-1) signal at around 101 ppm is typical for β-glucosaminides.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information through fragmentation analysis.

Expected Mass Spectrum Data:

-

Molecular Formula: C₁₅H₁₉NO₇[2]

-

Molecular Weight: 325.31 g/mol [2]

-

Expected [M+H]⁺: m/z 326.1183

-

Expected [M+Na]⁺: m/z 348.1002

Fragmentation Analysis:

In positive-ion mode, the fragmentation of N-acetylglucosaminides often involves the cleavage of the glycosidic bond. The resulting oxonium ion of the N-acetylglucosamine moiety is a characteristic fragment.[3][8][9]

Key Expected Fragments:

-

m/z 204.0866: [HexNAc]+, the oxonium ion of N-acetylglucosamine. This is a highly diagnostic peak for N-acetylglucosamine-containing compounds.[3][9]

-

m/z 168.0655: [HexNAc - H₂O]+

-

m/z 138.0550: Further fragmentation of the oxonium ion.[9]

-

m/z 121.0284: [C₇H₅O₂]⁺, corresponding to the protonated 4-formylphenoxy moiety after glycosidic bond cleavage.

Self-Validating System: The combination of the accurate mass of the molecular ion and the presence of the characteristic oxonium ion fragment (m/z 204.0866) provides a high degree of confidence in the identification of the target compound.

Visualizations

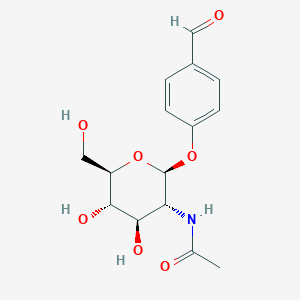

Chemical Structure

Caption: Chemical structure of the target compound.

Experimental Workflow

Caption: Overall experimental workflow.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and detailed spectroscopic characterization of 4-Formylphenyl 2-acetamido-2-deoxy-β-D-glucopyranoside. By following the outlined protocols and understanding the principles behind the spectroscopic analysis, researchers can confidently prepare and validate this important glycoconjugate for their specific applications in drug discovery and chemical biology. The provided expected NMR and mass spectrometry data serve as a valuable reference for the successful identification and characterization of this compound.

References

-

Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

-

National Center for Biotechnology Information. Profiling the Bisecting N-acetylglucosamine Modification in Amniotic Membrane via Mass Spectrometry. [Link]

-

Canadian Science Publishing. PROTON MAGNETIC RESONANCE SPECTRA OF D-GLUCOPYRANOSE POLYMERS. [Link]

-

Magritek. Glucose Anomers. [Link]

-

eScholarship, University of California. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites. [Link]

-

BioCrick. 4-Formylphenyl(tetra-O-acetyl)-β-D-glucopyranoside. [Link]

-

National Center for Biotechnology Information. Precision Mapping of O-Linked N-Acetylglucosamine Sites in Proteins Using Ultraviolet Photodissociation Mass Spectrometry. [Link]

-

National Center for Biotechnology Information. Computational NMR of Carbohydrates: Theoretical Background, Applications, and Perspectives. [Link]

-

National Center for Biotechnology Information. De-O-acetylation using sodium methoxide. [Link]

-

Chemistry Online. Zemplén deacetylation. [Link]

-

National Center for Biotechnology Information. Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan. [Link]

-

Axios Research. 4-Formylphenyl b-D-glucopyranoside. [Link]

-

National Center for Biotechnology Information. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. [Link]

-

PubChem. 4-Formylphenyl 2,3,4,6-tetra-O-acetyl-B-D-glucopyranoside. [Link]

-

Reddit. Deacetylation of glucopyranosides with sodium methoxide: dry solvent?. [Link]

-

MySkinRecipes. 4-Formylphenyl b-D-glucopyranoside. [Link]

-

DeepDyve. Enzymatic deacetylation of N-acetylglucosamine residues in cell wall peptidoglycan. [Link]

-

ResearchGate. A concise synthesis of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides. [Link]

-

National Center for Biotechnology Information. Synthesis of 2-acetamido-2-deoxy-4-O-(2-O-methyl-beta-D-galactopyranosyl)- D-glucopyranose (N-acetyl-2'-O-methyllactosamine). [Link]

-

ResearchGate. 3-Formylphenyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. [Link]

-

Semantic Scholar. Synthesis and antimicrobial study of N-[4-(2- piperidine-1-yl-ethoxy) phenyl] acetamide analogues. [Link]

-

ResearchGate. Synthesis and Crystal Structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. [Link]

Sources

- 1. summit.sfu.ca [summit.sfu.ca]

- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 3. Identification of O-Linked N-Acetylglucosamine (O-GlcNAc)-modified Osteoblast Proteins by Electron Transfer Dissociation Tandem Mass Spectrometry Reveals Proteins Critical for Bone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemistry-online.com [chemistry-online.com]

- 6. magritek.com [magritek.com]

- 7. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 8. Profiling the Bisecting N-acetylglucosamine Modification in Amniotic Membrane via Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

An In-Depth Technical Guide to the Biological Activity and Applications of 4-Formylphenyl-β-N-acetylglucosaminide

Executive Summary

N-acetylglucosamine (GlcNAc) is a fundamental monosaccharide implicated in a vast array of biological processes, from structural roles in cell walls to dynamic post-translational modifications (O-GlcNAcylation) that regulate signaling, transcription, and metabolism. Understanding the interactions and functions of GlcNAc-binding proteins and enzymes is paramount for advancing our knowledge in cell biology and for developing novel therapeutics. This technical guide introduces a versatile chemical tool, 4-Formylphenyl-β-N-acetylglucosaminide (4-FP-GlcNAc), designed to probe and manipulate these biological systems. The strategic incorporation of a 4-formylphenyl (4-FP) aglycone provides a reactive aldehyde handle, enabling covalent conjugation to proteins and other biomolecules. This guide will detail the rationale behind the design of 4-FP-GlcNAc, its proposed synthesis, and a comprehensive overview of its potential biological activities and applications as a chemical probe for researchers, scientists, and drug development professionals.

Introduction: The Significance of GlcNAc and the Need for Chemical Probes

N-acetylglucosamine is a ubiquitous amino sugar with diverse roles in biology.[1] It is a key component of bacterial cell walls, chitin, and glycosaminoglycans. Furthermore, in eukaryotes, GlcNAc is central to N-linked and O-linked glycosylation, which are critical for protein folding, stability, and function. A particularly dynamic role for GlcNAc is in O-GlcNAcylation, a reversible post-translational modification where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is essential for regulating cellular signaling pathways and has been implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[2]

To dissect the complex roles of GlcNAc, chemical probes that can be used to identify and characterize GlcNAc-binding proteins, or to modulate the activity of enzymes involved in GlcNAc metabolism, are indispensable. The 4-Formylphenyl-β-N-acetylglucosaminide (4-FP-GlcNAc) is designed to meet this need by combining the specificity of the GlcNAc scaffold with the chemical reactivity of an aldehyde.

Molecular Design and Rationale

The design of 4-FP-GlcNAc is based on two key functional components: the GlcNAc moiety and the 4-formylphenyl aglycone.

-

The GlcNAc Moiety: This portion of the molecule provides the biological specificity. It is recognized by a wide range of proteins, including lectins, glycosyltransferases, and the enzymes of the O-GlcNAc cycling pathway, such as O-GlcNAcase (OGA). The β-anomeric configuration is specified to mimic the natural linkage in many biological systems.

-

The 4-Formylphenyl Aglycone: The phenyl group provides a stable, rigid linker between the GlcNAc moiety and the reactive functional group. The aldehyde (formyl group) at the para position is the key to the molecule's utility as a probe. Aldehydes are electrophilic and can react with nucleophiles, most notably the primary amines of lysine residues in proteins, to form a Schiff base.[3] This covalent linkage can be stabilized by reduction to a secondary amine, a process known as reductive amination.[3] This allows for the stable and specific labeling of proteins that bind to the GlcNAc moiety.

Proposed Synthesis and Characterization

The synthesis of 4-FP-GlcNAc can be achieved through a multi-step process, beginning with commercially available starting materials. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of 4-Formylphenyl-β-N-acetylglucosaminide

-

Protection of GlcNAc: Commercially available N-acetylglucosamine is first per-acetylated using acetic anhydride and a catalyst (e.g., pyridine or iodine) to protect the hydroxyl groups.

-

Glycosylation: The per-acetylated GlcNAc is then reacted with 4-hydroxybenzaldehyde in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) to form the β-glycosidic linkage.

-

Deprotection: The acetyl protecting groups are removed using a base, such as sodium methoxide in methanol (Zemplén deacetylation), to yield the final product, 4-Formylphenyl-β-N-acetylglucosaminide.

-

Purification and Characterization: The final compound is purified by column chromatography. Its identity and purity are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Hypothesized Biological Activity and Applications

The unique bifunctional nature of 4-FP-GlcNAc lends itself to a variety of applications in chemical biology and drug discovery.

Covalent Inhibitor of O-GlcNAcase (OGA)

O-GlcNAcase (OGA) is the enzyme responsible for removing O-GlcNAc from proteins. Inhibitors of OGA are valuable research tools and potential therapeutics for diseases such as Alzheimer's and diabetes. It is hypothesized that 4-FP-GlcNAc can act as a covalent inhibitor of OGA. The GlcNAc moiety would direct the molecule to the active site of OGA, and the aldehyde group could then react with a nucleophilic residue (e.g., a lysine) in or near the active site, leading to irreversible inhibition.

Activity-Based Probe for GlcNAc-Binding Proteins

4-FP-GlcNAc can be used as an activity-based probe to identify and label GlcNAc-binding proteins in complex biological samples. The workflow for such an experiment is depicted below.

Caption: Workflow for identifying GlcNAc-binding proteins using 4-FP-GlcNAc.

Tool for Site-Specific Protein Modification and Neoglycoconjugate Synthesis

The aldehyde functionality allows for the conjugation of 4-FP-GlcNAc to proteins or other molecules containing a primary amine or hydrazide group. This can be used to create "neoglycoconjugates," which are valuable for studying the effects of glycosylation on protein function or for developing targeted drug delivery systems.

Proposed Experimental Workflows for Validation

To validate the hypothesized biological activities of 4-FP-GlcNAc, a series of experiments are proposed.

OGA Inhibition Assay

Objective: To determine if 4-FP-GlcNAc inhibits OGA activity and to characterize the mechanism of inhibition.

Protocol:

-

Recombinant human OGA is incubated with varying concentrations of 4-FP-GlcNAc for different time points.

-

A fluorogenic OGA substrate (e.g., 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide) is added to the reaction.

-

The rate of substrate hydrolysis is measured by monitoring the increase in fluorescence over time.

-